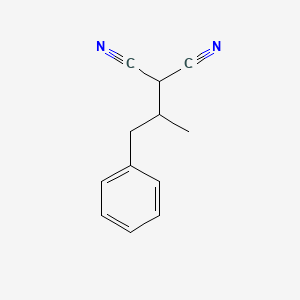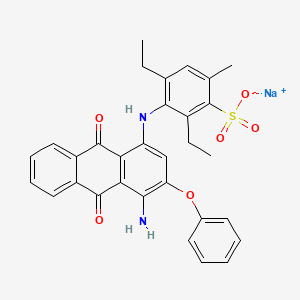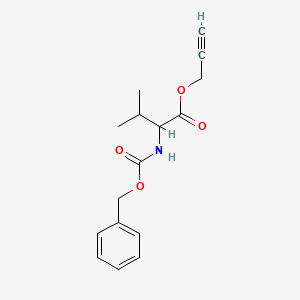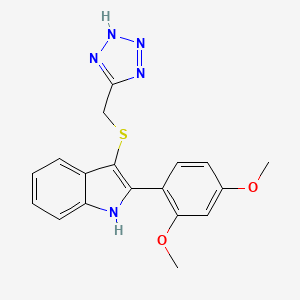![molecular formula C12H15NO2 B14466165 3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione CAS No. 72709-73-0](/img/structure/B14466165.png)
3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione is an organic compound that features a pyridine ring attached to a pentanedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione typically involves the reaction of 2-(2-pyridinyl)ethanol with 2,4-pentanedione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted pyridine compounds with various functional groups.
Scientific Research Applications
3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3-Pyridinyl)ethyl]pyridine
- Ethyl 2-amino-3-(4-pyridinyl)propanoate
- Aminopyridine derivatives
Uniqueness
3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione is unique due to its specific combination of a pyridine ring and a pentanedione structure. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metal ions. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
72709-73-0 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(2-pyridin-2-ylethyl)pentane-2,4-dione |
InChI |
InChI=1S/C12H15NO2/c1-9(14)12(10(2)15)7-6-11-5-3-4-8-13-11/h3-5,8,12H,6-7H2,1-2H3 |
InChI Key |
KTAVQMGSEZVCCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC1=CC=CC=N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


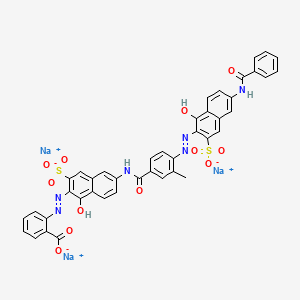
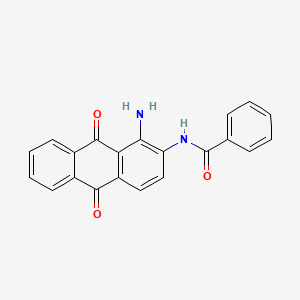
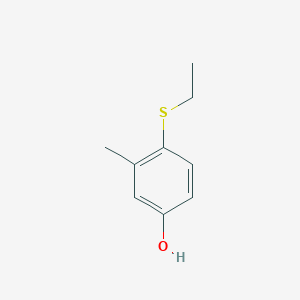
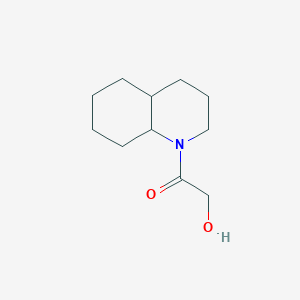
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
